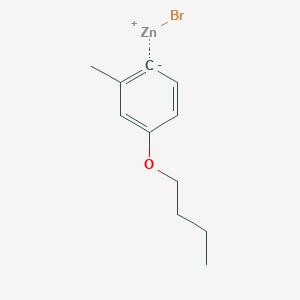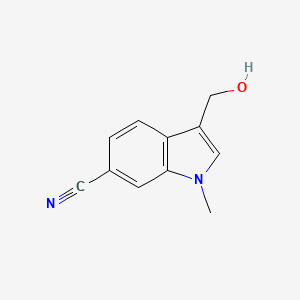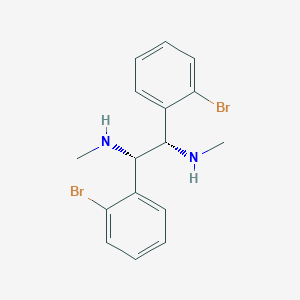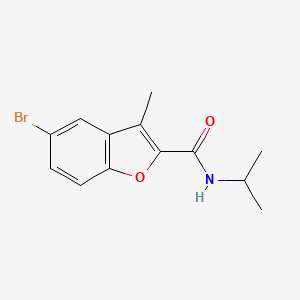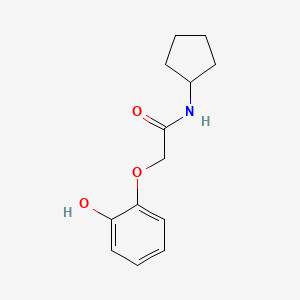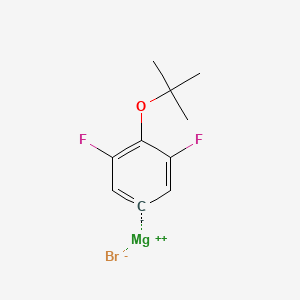![molecular formula C10H9N B14893761 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)
4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of a base like triethylamine and proceed through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent cyclization reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine can undergo various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like manganese triflate and oxidants such as tert-butyl hydroperoxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethynyl group, using reagents like sodium alkoxide.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium alkoxide solutions (e.g., sodium ethoxide or sodium methoxide) as both reagent and catalyst.
Major Products:
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of fully saturated cyclopenta[b]pyridine derivatives.
Substitution: Formation of various substituted cyclopenta[b]pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine varies depending on its application:
As a corrosion inhibitor: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion.
As a medicinal agent: The compound may interact with specific molecular targets such as calcium channels or protein kinases, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
6,7-Dihydro-5H-cyclopenta[b]pyridine: A structurally similar compound without the ethynyl group, used in similar applications.
2,3-Cyclopentenopyridine: Another related compound with a slightly different ring structure.
Uniqueness: 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Propriétés
Formule moléculaire |
C10H9N |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
4-ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C10H9N/c1-2-8-6-7-11-10-5-3-4-9(8)10/h1,6-7H,3-5H2 |
Clé InChI |
DXJJXSGWBAMSJF-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C2CCCC2=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



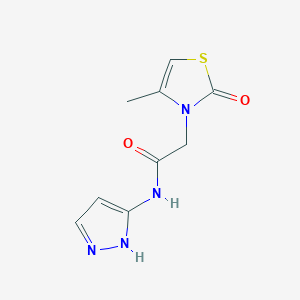
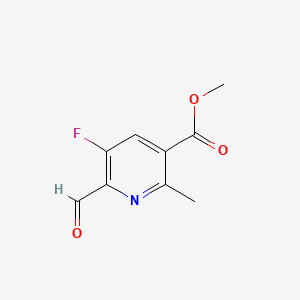
![6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)
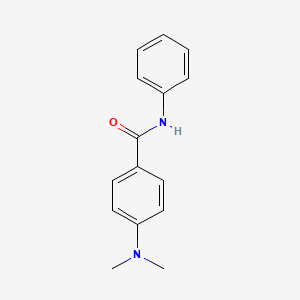
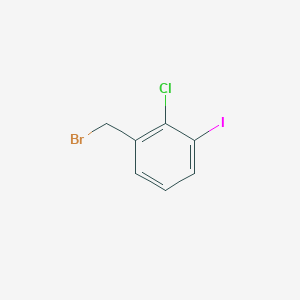
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
